molecular formula C24H15F2NO2 B2676392 17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione CAS No. 860788-28-9

17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2676392
CAS No.: 860788-28-9
M. Wt: 387.386
InChI Key: VWGVRLBTJZBTRJ-UHFFFAOYSA-N
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Description

17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a polycyclic compound featuring a pentacyclic core with a 17-aza substitution and a 2,4-difluorophenyl substituent. The fluorinated aromatic moiety enhances lipophilicity and metabolic stability, distinguishing it from non-halogenated derivatives .

Properties

IUPAC Name

17-(2,4-difluorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2NO2/c25-12-9-10-18(17(26)11-12)27-23(28)21-19-13-5-1-2-6-14(13)20(22(21)24(27)29)16-8-4-3-7-15(16)19/h1-11,19-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGVRLBTJZBTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of pentacyclic compounds characterized by a unique fused ring system. Its structure can be represented as follows:

C19H16F2N\text{C}_{19}\text{H}_{16}\text{F}_2\text{N}

This compound features a difluorophenyl substituent and exhibits a hexaene dione structure which may influence its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that similar compounds within the pentacyclic family exhibit significant anticancer activity. For instance, studies have shown that derivatives of pentacyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

Preliminary data suggest that the compound may also possess antimicrobial properties. Compounds with similar structural features have demonstrated efficacy against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry investigated several derivatives of pentacyclic compounds for their anticancer effects. The results indicated that modifications at the 17-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial properties of structurally related compounds, revealing activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of electron-withdrawing groups like fluorine enhances antibacterial potency .

Data Summary

Biological ActivityTest Organism/Cell LineMechanism of ActionReference
AnticancerMCF-7 (breast cancer)Apoptosis induction
AntimicrobialStaphylococcus aureusMembrane disruption
AntimicrobialEscherichia coliMetabolic inhibition

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, studies suggest that the dione functional groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells.

Toxicity Profile

While exploring its therapeutic potential, it is crucial to assess the toxicity profile of the compound. Initial toxicity assessments indicate that similar compounds exhibit varying degrees of cytotoxicity in non-cancerous cell lines, necessitating further investigation into the safety margins for potential therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., piperazine-propyl) may hinder membrane permeability but improve target specificity .
  • Fluorination balances lipophilicity and solubility, making the target compound a candidate for optimized pharmacokinetics .

Physicochemical Properties

  • Solubility : The 2,4-difluorophenyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 17-hydroxy derivatives in ) but improves lipid bilayer penetration .
  • Thermal Stability : Fluorinated analogs (e.g., ) require storage at 2–8°C, indicating sensitivity to degradation under heat .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is its structure confirmed?

The compound is synthesized via multi-step cyclization reactions, often starting with functionalized aromatic precursors. A key method involves [4+2] cycloaddition or ring-closing metathesis to construct the pentacyclic core, followed by fluorophenyl group introduction via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) . Structural confirmation employs X-ray crystallography (monoclinic P21/nP2_1/n space group, a=13.904A˚,b=8.104A˚a = 13.904 \, \text{Å}, b = 8.104 \, \text{Å}) to resolve bond angles (e.g., O2–C2–N1 = 123.39°) and torsional strains . Complementary techniques like 1H/13C^1\text{H}/^{13}\text{C} NMR and IR spectroscopy validate functional groups and regiochemistry .

Advanced: How can conformational dynamics of the azapentacyclic core influence its biological activity?

The rigid pentacyclic scaffold restricts rotational freedom, but subtle conformational changes (e.g., puckering of the azepine ring) can modulate receptor binding. Computational studies (DFT or molecular dynamics) reveal that the 2,4-difluorophenyl substituent adopts a pseudo-axial orientation, enhancing hydrophobic interactions with target pockets . Advanced NMR relaxation experiments (T1T_1, NOESY) quantify rotational barriers and correlate them with activity trends in receptor assays .

Basic: What biological targets or mechanisms are associated with this compound?

The compound exhibits anxiolytic potential via modulation of GABAA_A receptors or serotonin transporters (SERT), as inferred from structural analogs . In vitro assays (e.g., radioligand displacement) quantify affinity for these targets, with IC50_{50} values typically in the micromolar range. Fluoro-substitutions enhance blood-brain barrier permeability, as shown in comparative logP studies (calculated logP = 2.1–2.5) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH). To address this:

  • Perform dose-response curves across multiple models (e.g., primary neurons vs. transfected HEK293 cells).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of cellular context .
  • Validate target engagement via knockout/knockdown models or photoaffinity labeling .

Basic: What spectroscopic and crystallographic parameters are critical for quality control?

Key parameters include:

  • X-ray : Unit cell dimensions (a,b,ca, b, c), space group (P21/nP2_1/n), and RR-factor (< 0.05 for high resolution) .
  • NMR : Chemical shifts for the difluorophenyl protons (δ=7.27.5ppm\delta = 7.2–7.5 \, \text{ppm}) and ketone carbonyls (δ=170175ppm\delta = 170–175 \, \text{ppm}) .
  • HPLC : Purity > 95% with retention time consistency (±0.2 min) under C18 reverse-phase conditions .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

  • Protecting groups : Temporarily shield reactive ketones (e.g., using trimethylsilyl ethers) during fluorophenyl coupling .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency; microwave-assisted synthesis reduces reaction time .
  • Byproduct analysis : LC-MS identifies intermediates (e.g., over-reduced azepine rings), guiding stoichiometric adjustments .

Basic: How is the compound’s stability assessed under experimental conditions?

Stability studies include:

  • Thermogravimetric analysis (TGA) : Decomposition onset > 200°C indicates thermal robustness .
  • pH-dependent degradation : Incubate in buffers (pH 2–12) and monitor via UV-Vis (λ = 270 nm for aromatic absorption) .
  • Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light using HPLC .

Advanced: What computational tools predict interactions with novel biological targets?

  • Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB ID 6WZO for GABAA_A) using the compound’s minimized conformation .
  • QSAR models : Train on analogs with known IC50_{50} values to forecast activity against kinases or GPCRs .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon fluorophenyl substitution .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant potential noted in analogs) .
  • Ventilation : Use fume hoods due to fine particulate formation during weighing .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the difluorophenyl group with trifluoromethylpyridine for enhanced solubility .
  • Prodrug strategies : Esterify ketones to increase oral bioavailability, with hydrolysis in vivo .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., azepine ring oxidation) .

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